methyl N-[(2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and isoquinoline intermediates, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include cyclohexanone, isoquinoline derivatives, and beta-alanine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and controlled reaction environments further enhances the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares structural similarities but lacks the spiro configuration.
Cyclohexyl derivatives: Compounds with cyclohexyl groups but different functional groups and ring structures.
Uniqueness
Methyl N-[(2’-cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate stands out due to its spiro structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H34N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 3-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H34N2O4/c1-31-21(28)14-17-26-23(29)22-19-12-6-7-13-20(19)24(30)27(18-10-4-2-5-11-18)25(22)15-8-3-9-16-25/h6-7,12-13,18,22H,2-5,8-11,14-17H2,1H3,(H,26,29) |
InChI Key |
GEFLJGWIINQKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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